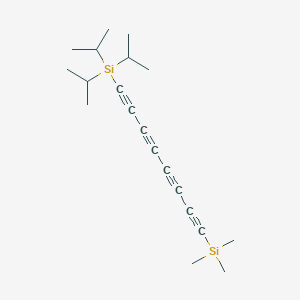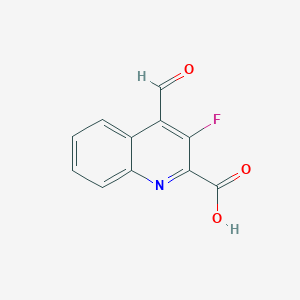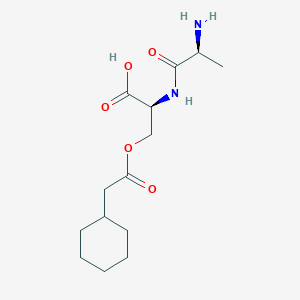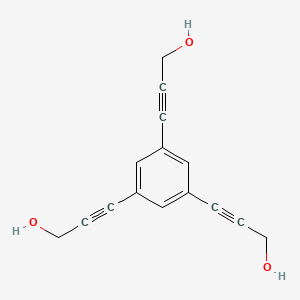
3,3',3''-(Benzene-1,3,5-triyl)tri(prop-2-yn-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’,3’'-(Benzene-1,3,5-triyl)tri(prop-2-yn-1-ol) is a complex organic compound characterized by its symmetrical structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’'-(Benzene-1,3,5-triyl)tri(prop-2-yn-1-ol) typically involves the reaction of benzene-1,3,5-triyl triformate with propargylic alcohols. The reaction is often catalyzed by a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) under mild conditions, resulting in high yields of the desired product .
Industrial Production Methods
While specific industrial production methods for 3,3’,3’'-(Benzene-1,3,5-triyl)tri(prop-2-yn-1-ol) are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3,3’,3’'-(Benzene-1,3,5-triyl)tri(prop-2-yn-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the triple bonds into single or double bonds.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alkanes or alkenes.
Scientific Research Applications
3,3’,3’'-(Benzene-1,3,5-triyl)tri(prop-2-yn-1-ol) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Mechanism of Action
The mechanism of action of 3,3’,3’'-(Benzene-1,3,5-triyl)tri(prop-2-yn-1-ol) involves its interaction with various molecular targets and pathways. The compound’s multiple functional groups allow it to participate in diverse chemical reactions, influencing biological processes at the molecular level. For instance, its propargylic alcohol groups can form covalent bonds with enzyme active sites, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Benzene-1,3,5-triyl triformate: A precursor in the synthesis of 3,3’,3’'-(Benzene-1,3,5-triyl)tri(prop-2-yn-1-ol).
3,3’,3’'-[(2,4,6-trifluorobenzene-1,3,5-triyl)tris(ethyne-2,1-diyl)]tris(prop-2-yn-1-ol): A structurally similar compound with trifluorobenzene groups.
Uniqueness
3,3’,3’'-(Benzene-1,3,5-triyl)tri(prop-2-yn-1-ol) is unique due to its symmetrical structure and the presence of multiple propargylic alcohol groups. This makes it a versatile compound for various chemical transformations and applications in different research fields .
Properties
CAS No. |
918340-81-5 |
|---|---|
Molecular Formula |
C15H12O3 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
3-[3,5-bis(3-hydroxyprop-1-ynyl)phenyl]prop-2-yn-1-ol |
InChI |
InChI=1S/C15H12O3/c16-7-1-4-13-10-14(5-2-8-17)12-15(11-13)6-3-9-18/h10-12,16-18H,7-9H2 |
InChI Key |
SFQSBIWJXXWZAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C#CCO)C#CCO)C#CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N'-Bis[3,4,5-tris(octyloxy)phenyl]urea](/img/structure/B14183714.png)
![2-Acetyl-3-methyl-1,4-dioxa-6-azaspiro[4.4]non-2-en-7-one](/img/structure/B14183717.png)
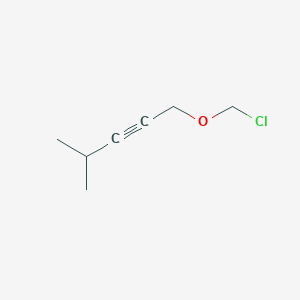

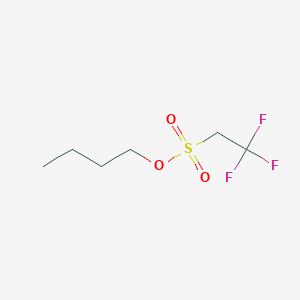
![6-(2-aminoethyl)-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14183729.png)
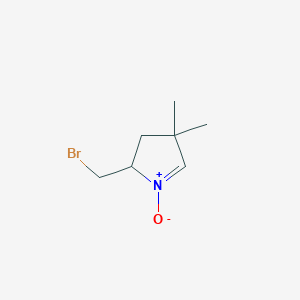
![5-Chloro-2-[(5-methyl-2H-tetrazol-2-yl)methyl]aniline](/img/structure/B14183737.png)
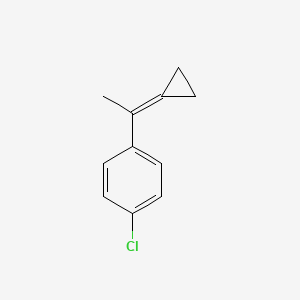
![3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 1-butyl-, 1,1-dimethylethyl ester, (1R)-](/img/structure/B14183759.png)
